Cas no 99769-26-3 (1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one)

1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one structure
99769-26-3 structure
Product name:1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one
CAS No:99769-26-3
MF:C8H9BrOS
MW:233.125460386276
CID:734350

1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one
    • 4-bromo-2-(2-methylpropan-1-one)thiophene
    • 1-Propanone, 1-(4-bromo-2-thienyl)-2-methyl-
    • Inchi: 1S/C8H9BrOS/c1-5(2)8(10)7-3-6(9)4-11-7/h3-5H,1-2H3
    • InChI Key: YAPFNUJUXXYWDO-UHFFFAOYSA-N
    • SMILES: C(C1SC=C(Br)C=1)(=O)C(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2

Experimental Properties

  • Density: 1.456±0.06 g/cm3(Predicted)
  • Melting Point: 48-50 °C
  • Boiling Point: 127-129 °C(Press: 8 Torr)

1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one Security Information

  • Storage Condition:2-8°C

1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM199464-5g
1-(4-bromothiophen-2-yl)-2-methylpropan-1-one
99769-26-3 95%
5g
$634 2021-08-05
Crysdot LLC
CD11000204-5g
1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one
99769-26-3 95+%
5g
$671 2024-07-19
Alichem
A169004491-1g
1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one
99769-26-3 95%
1g
$400.00 2023-08-31
Chemenu
CM199464-5g
1-(4-bromothiophen-2-yl)-2-methylpropan-1-one
99769-26-3 95%
5g
$*** 2023-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620932-10g
1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one
99769-26-3 98%
10g
¥28987.00 2024-04-23

Additional information on 1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one

1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one (CAS No. 99769-26-3)

1-(4-Bromothiophen-2-yl)-2-methylpropan-1-one is a compound with the CAS registry number 99769-26-3, which is a unique identifier assigned by the Chemical Abstracts Service to ensure clarity and precision in chemical communication. This compound belongs to the class of organic compounds known as ketones, specifically featuring a thiophene ring substituted with a bromine atom and a methyl group attached to the carbonyl carbon. The structure of this molecule is characterized by a thiophene ring system, which is a five-membered aromatic heterocycle containing one sulfur atom and two double bonds, providing it with unique electronic properties.

The synthesis of 1-(4-bromothiophen-2-yl)-2-methylpropanone involves multi-step organic reactions, often utilizing bromination, alkylation, and oxidation techniques. Recent advancements in synthetic chemistry have enabled more efficient and selective methods for constructing such complex molecules. For instance, researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that are crucial in forming the thiophene ring and its substituents.

The compound's physical properties, including its melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the electron-withdrawing bromine atom on the thiophene ring can impact the compound's reactivity and stability. Recent studies have shown that such substitutions can enhance the molecule's ability to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.

In terms of applications, 1-(4-bromothiophen-2-yl)-2-methylpropanone has garnered interest in the pharmaceutical industry due to its potential as a precursor for bioactive compounds. Its thiophene moiety is known to exhibit antioxidant and anti-inflammatory properties, which are highly sought after in drug development. Additionally, this compound has been explored in materials science for its role in synthesizing advanced materials such as conductive polymers and organic semiconductors.

Recent research has also focused on understanding the environmental impact of this compound. Studies have examined its biodegradability and toxicity profiles under various conditions. These investigations are crucial for ensuring safe handling and disposal practices in industrial settings.

In conclusion, 1-(4-bromothiophen-2-yl)-2-methylpropanone (CAS No. 99769-26-3) is a versatile compound with significant potential across multiple scientific domains. Its unique structure and reactivity make it an invaluable tool in modern organic chemistry, driving innovation in drug discovery and materials development.

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